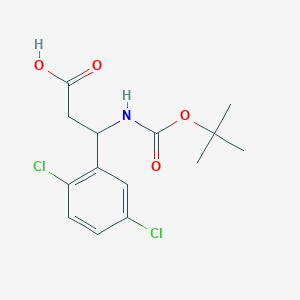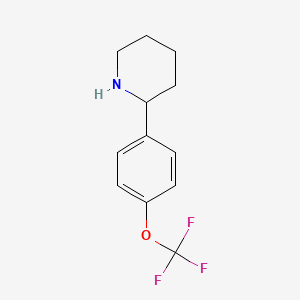
2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride is a complex organic compound with a unique structure that includes an amino group, a nitrophenyl group, and a phenylhexynol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride typically involves multiple steps. One common method starts with the preparation of tert-butyl (1R,2R)-1-hydroxy-6-(4-nitrophenyl)-1-phenylhex-5-yn-2-ylcarbamate, which is then converted to the target compound through a series of reactions . The reaction conditions often involve the use of strong bases and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield 2-Amino-6-(4-aminophenyl)-1-phenylhex-5-yn-1-ol.
Aplicaciones Científicas De Investigación
2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to changes in the activity of the target molecules, which may explain its potential biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-(2-hydroxyphenyl)-4-(4-nitrophenyl)nicotinonitrile: Similar structure but with a nicotinonitrile group instead of a phenylhexynol backbone.
4,6-Diphenylpyrimidin-2-amine derivatives: Show similar biological activities but have a different core structure.
Uniqueness
2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propiedades
Fórmula molecular |
C18H19ClN2O3 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
2-amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C18H18N2O3.ClH/c19-17(18(21)15-7-2-1-3-8-15)9-5-4-6-14-10-12-16(13-11-14)20(22)23;/h1-3,7-8,10-13,17-18,21H,5,9,19H2;1H |
Clave InChI |
DQQDOIRBXSOVJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(CCC#CC2=CC=C(C=C2)[N+](=O)[O-])N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Butan-2-yl)[1-(4-iodophenyl)ethyl]amine](/img/structure/B12091391.png)
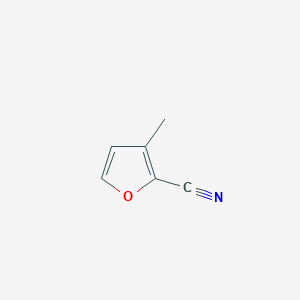


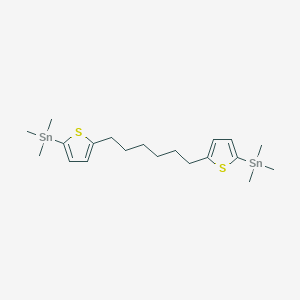
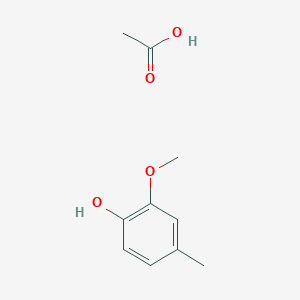
![S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate](/img/structure/B12091427.png)
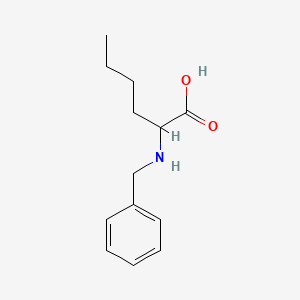
![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)
![6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)
